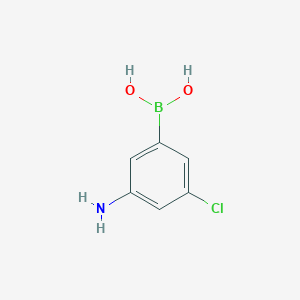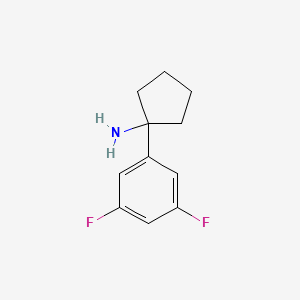
1-(3,5-Difluorophenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13F2N. It is characterized by the presence of a cyclopentane ring attached to a phenyl group substituted with two fluorine atoms at the 3 and 5 positions.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluorophenyl)cyclopentanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the preparation of 3,5-difluorophenol, which can then be converted to the desired amine through a series of reactions including diazotization and reduction .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of efficient catalysts and reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
1-(3,5-Difluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluorophenyl)cyclopentanamine can be compared with other similar compounds such as:
- (1R,2R)-2-(3,5-Difluorophenyl)cyclopentanamine
- (1S,2R)-2-(3,5-Difluorophenyl)cyclopentanamine
- (1R,2R)-2-(4-Fluorophenyl)cyclopentanamine
- (1R,2R)-2-(3-Fluorobenzyl)cyclopentanamine
These compounds share structural similarities but differ in the position and number of fluorine atoms or other substituents on the phenyl ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13F2N |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
1-(3,5-difluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7H,1-4,14H2 |
InChI-Schlüssel |
FTDLYOBNDKTWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


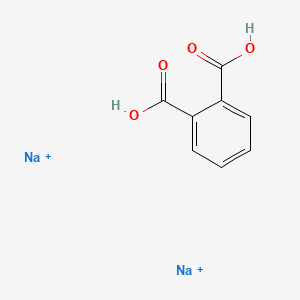

![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
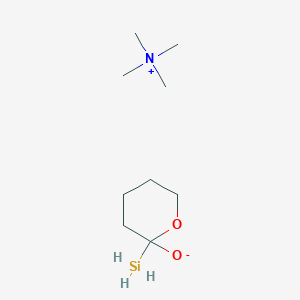
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
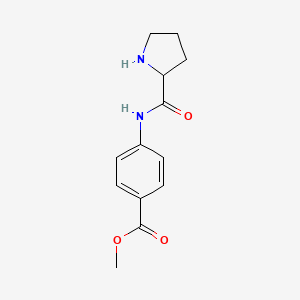
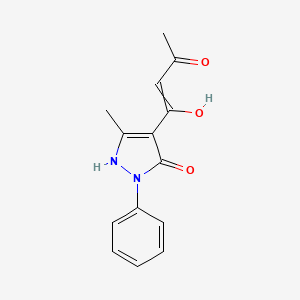
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
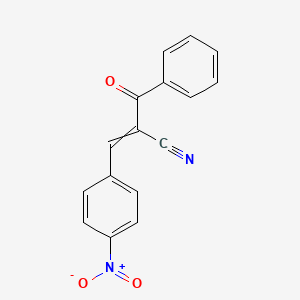

![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

